molecular formula C8H10N2O B8723975 5-Methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4(5H)-one

5-Methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4(5H)-one

Cat. No.: B8723975
M. Wt: 150.18 g/mol
InChI Key: BZJNJSTYUAXHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4(5H)-one is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

5-methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4-one

InChI

InChI=1S/C8H10N2O/c1-10-3-2-6-4-9-5-7(6)8(10)11/h4-5,9H,2-3H2,1H3

InChI Key

BZJNJSTYUAXHTE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CNC=C2C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of lithium bis(trimethylsilyl)amide (11 mL of 1 M solution in THF) cooled to −78° C. under nitrogen was added dropwise a solution of tosylmethyl isocyanide (1.9 g, 10 mmol) in THF (45 mL). After stirring for 40 minutes at −78° C., a solution of 1-methyl-5,6-dihydro-1H-pyridin-2-one (1.1 g, 10 mmol) in THF (10 mL) was added and the mixture was stirred at room temperature for overnight. The reaction was concentrated and the residue was partitioned between water (150 mL) and dichloromethane (150 mL). The aqueous was extracted with dichloromethane (3×). The combined organic layers were concentrated and dried under high vacuum. The resulting foam was recrystallized from dichloromethane to give 633 mg (42%) of 5-methyl-2,5,6,7-tetrahydro-pyrrolo[3,4-c]pyridin-4-one as a light yellow solid.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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